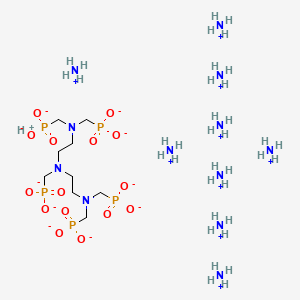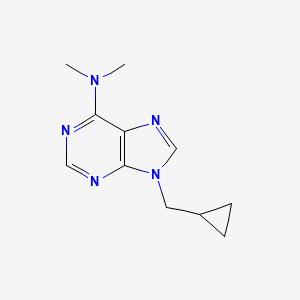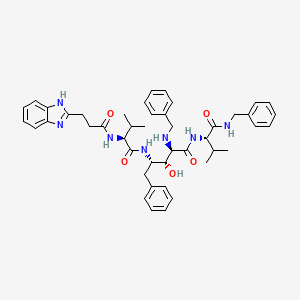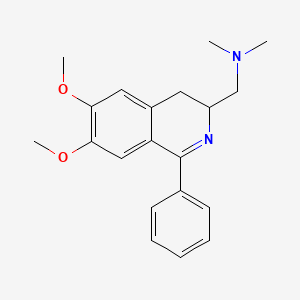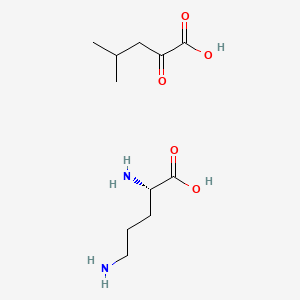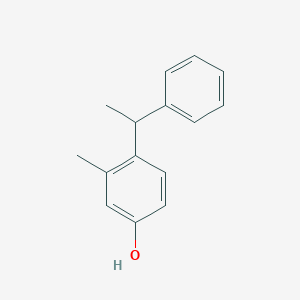
3-Methyl-4-(alpha-methylbenzyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(alpha-methylbenzyl)phenol: is an organic compound belonging to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group and an alpha-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One of the common methods to synthesize 3-Methyl-4-(alpha-methylbenzyl)phenol involves the Grignard reaction.
Hydrogenation or Reduction: Another method involves the hydrogenation or reduction of acetophenone.
Industrial Production Methods:
- The industrial production of this compound often involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining an inert atmosphere, typically using nitrogen or argon, and controlling the temperature to optimize the reaction rate and product formation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methyl-4-(alpha-methylbenzyl)phenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound is reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- 3-Methyl-4-(alpha-methylbenzyl)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It has potential applications in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior in biological systems.
Medicine:
- The compound is investigated for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Industry:
- It is used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which 3-Methyl-4-(alpha-methylbenzyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific enzymes, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.
4-Methylphenol (p-Cresol): Similar in structure but lacks the alpha-methylbenzyl group, used in the production of antioxidants and fragrances.
2,4-Dimethylphenol: Contains two methyl groups on the benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness:
- 3-Methyl-4-(alpha-methylbenzyl)phenol is unique due to the presence of both a methyl group and an alpha-methylbenzyl group, which confer distinct chemical properties and reactivity compared to other phenolic compounds. This structural uniqueness allows for specific applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
35770-75-3 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-methyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 |
Clé InChI |
KJONBRVREKLHRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





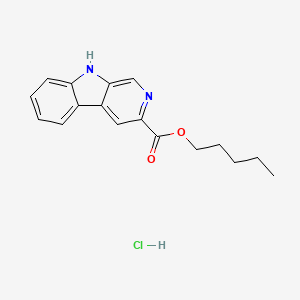
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)



